(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE
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Overview
Description
(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of (2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE typically involves multiple steps, starting with the preparation of the chromen-7-yl acetate coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino and methoxyphenyl groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the ester and amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, (2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE stands out due to its unique combination of functional groups. Similar compounds include:
- 3-[(acetylamino)carbonyl]-2-[(4-hydroxyphenyl)imino]-2H-chromen-7-yl acetate
- 3-[(acetylamino)carbonyl]-2-[(4-chlorophenyl)imino]-2H-chromen-7-yl acetate
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C21H18N2O6 |
---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
[3-(acetylcarbamoyl)-2-(4-methoxyphenyl)iminochromen-7-yl] acetate |
InChI |
InChI=1S/C21H18N2O6/c1-12(24)22-20(26)18-10-14-4-7-17(28-13(2)25)11-19(14)29-21(18)23-15-5-8-16(27-3)9-6-15/h4-11H,1-3H3,(H,22,24,26) |
InChI Key |
LUBWJDMTKQFTOU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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